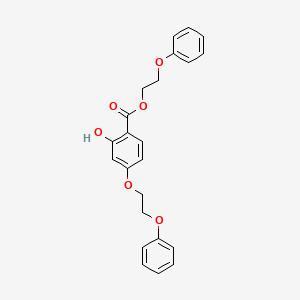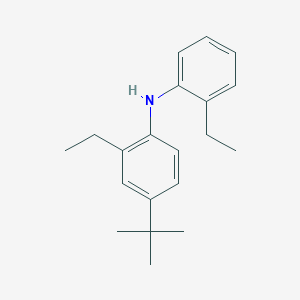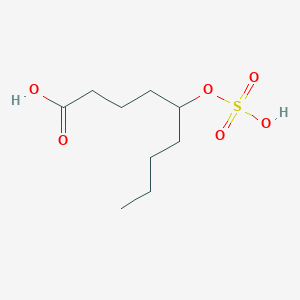
5-(Sulfooxy)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Sulfooxy)nonanoic acid: is an organic compound with the molecular formula C9H18O6S It is a derivative of nonanoic acid, where a sulfooxy group is attached to the fifth carbon atom of the nonanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sulfooxy)nonanoic acid typically involves the sulfonation of nonanoic acid. One common method is the reaction of nonanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where nonanoic acid is reacted with sulfur trioxide gas. This method allows for better control over reaction conditions and yields a higher purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Sulfooxy)nonanoic acid can undergo oxidation reactions, where the sulfooxy group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to nonanoic acid by removing the sulfooxy group.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Nonanoic acid.
Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Sulfooxy)nonanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a probe to study enzyme activities that involve sulfonation reactions.
Medicine: The compound is investigated for its potential therapeutic applications. Sulfooxy derivatives of fatty acids have shown promise in anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound is used in the production of surfactants and detergents. Its sulfooxy group imparts hydrophilic properties, making it useful in formulations that require emulsification.
Mécanisme D'action
The mechanism of action of 5-(Sulfooxy)nonanoic acid involves its interaction with specific molecular targets. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activities and alteration of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Nonanoic Acid: The parent compound of 5-(Sulfooxy)nonanoic acid, lacking the sulfooxy group.
Sulfonic Acids: Compounds with a sulfonic acid group attached to an alkyl chain.
Sulfooxy Fatty Acids: Other fatty acids with sulfooxy groups attached at different positions.
Uniqueness: this compound is unique due to the specific position of the sulfooxy group on the nonanoic acid chain This positional specificity can lead to different chemical reactivity and biological activity compared to other sulfooxy fatty acids
Propriétés
Numéro CAS |
110326-62-0 |
|---|---|
Formule moléculaire |
C9H18O6S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
5-sulfooxynonanoic acid |
InChI |
InChI=1S/C9H18O6S/c1-2-3-5-8(15-16(12,13)14)6-4-7-9(10)11/h8H,2-7H2,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
JWGHNGHTHNVSKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


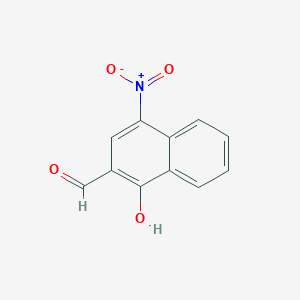
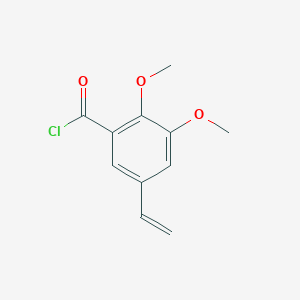
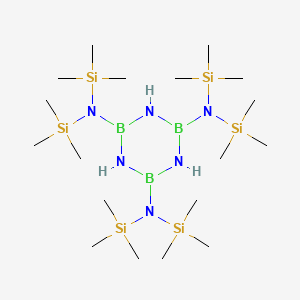
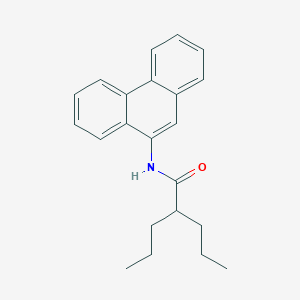
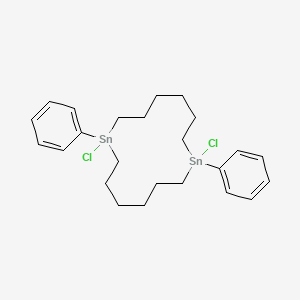
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
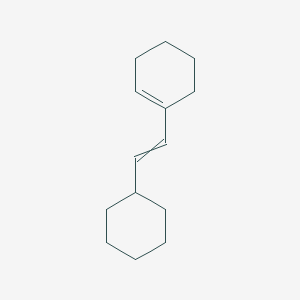
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
